
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to a phenyl ring, as well as a piperazine ring substituted with methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with 3-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines can replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.
科学的研究の応用
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
- 1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine is unique due to its specific combination of functional groups and the presence of a piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
生物活性
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylbenzyl)piperazine is a synthetic compound that belongs to the piperazine class of molecules. Its structural features suggest potential biological activity, particularly in pharmacological applications. This article aims to summarize the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H30N2O3 with a molecular weight of 330.46 g/mol. The compound features a piperazine ring substituted with ethoxy and methoxy groups, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 330.46 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=CC(NC(C)C)=CC=C1OC |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that piperazine derivatives can act as antagonists or agonists at various neurotransmitter receptors, including serotonin and dopamine receptors. This particular compound may exhibit neuropharmacological effects, potentially influencing mood and cognitive functions.
Anticancer Activity
Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. For instance, compounds structurally related to piperazines have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that similar piperazine derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating significant antiproliferative activity. The activation of caspases and modulation of p53 expression were noted as key mechanisms leading to apoptosis .
Antimicrobial Activity
Piperazine derivatives have also been investigated for their antimicrobial properties. The ability to inhibit bacterial growth has been a focal point, particularly against Gram-positive bacteria.
- Research Findings : Compounds similar to this compound showed effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus species, suggesting potential use as antimicrobial agents .
Summary of Research Findings
特性
分子式 |
C22H30N2O2 |
|---|---|
分子量 |
354.5 g/mol |
IUPAC名 |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H30N2O2/c1-4-26-22-15-20(8-9-21(22)25-3)17-24-12-10-23(11-13-24)16-19-7-5-6-18(2)14-19/h5-9,14-15H,4,10-13,16-17H2,1-3H3 |
InChIキー |
WFQQSVZOCZMTGM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















